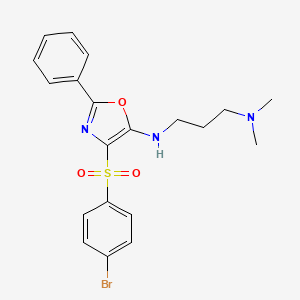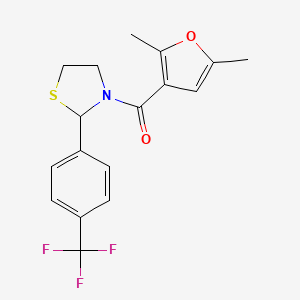
(2,5-Dimethylfuran-3-yl)(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,5-Dimethylfuran-3-yl)(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a thiazolidinone derivative that is synthesized by the reaction of 2,5-dimethylfuran-3-carboxylic acid with 2-(4-(trifluoromethyl)phenyl)thiazolidin-3-amine.
科学的研究の応用
1. Synthesis and Characterization
Researchers have developed methods for synthesizing and characterizing thiazolidinone derivatives, exploring their structural properties through various analytical techniques. For example, the synthesis of 1,3-thiazolidine derivatives through regioselective [2+3]-cycloadditions demonstrates the intricate reactions and structural elucidation of these compounds, using methods like crystallography and spectral analysis to determine their conformations and interactions (Domagała et al., 2003). Similarly, novel compounds involving thiazolidine cores have been synthesized, providing insights into their molecular structures and theoretical properties through DFT calculations and docking studies, hinting at their potential antibacterial activities (Shahana & Yardily, 2020).
2. Biological Activities
The exploration of biological activities is a significant aspect of research on thiazolidinone derivatives. Studies have shown that these compounds exhibit promising in vitro anticoronavirus and antitumoral activities, where structural variations influence their biological properties. The mode-of-action studies reveal that antitumoral activity is often due to inhibition of specific biochemical pathways, such as tubulin polymerization (Jilloju et al., 2021). Additionally, compounds with thiazolidinone structures have been evaluated for their antimicrobial and antioxidant properties, providing valuable insights into their potential therapeutic applications (Ranganatha et al., 2014).
特性
IUPAC Name |
(2,5-dimethylfuran-3-yl)-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NO2S/c1-10-9-14(11(2)23-10)15(22)21-7-8-24-16(21)12-3-5-13(6-4-12)17(18,19)20/h3-6,9,16H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUPWZWWVIKXMKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCSC2C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,5-Dimethylfuran-3-yl)(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-yl]methanamine dihydrochloride](/img/structure/B2890367.png)
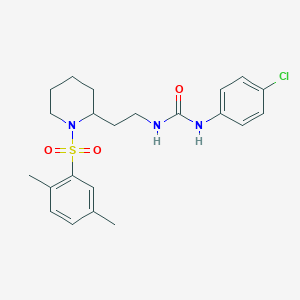
![2-[5-(Trifluoromethyl)pyridin-2-yl]sulfanylacetamide](/img/structure/B2890369.png)
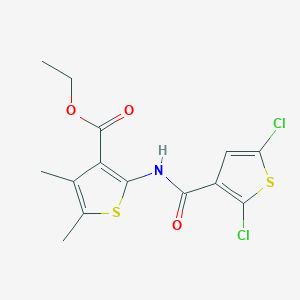
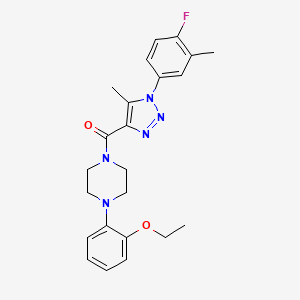
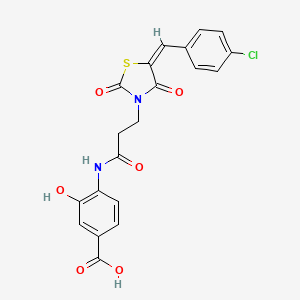
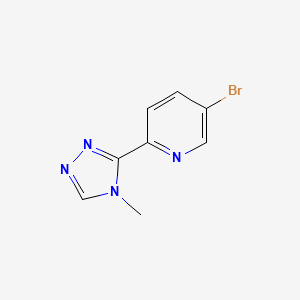
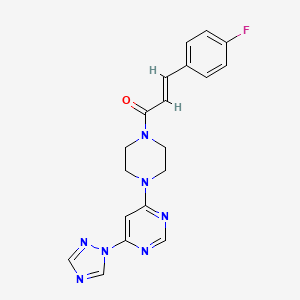
![N-benzhydryl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide](/img/structure/B2890381.png)
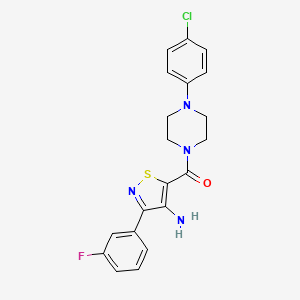
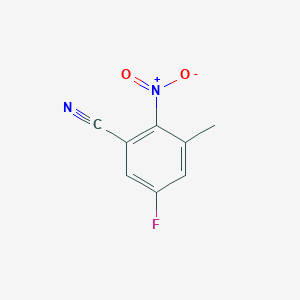
![2-Chloro-5-[(2-methylpiperidin-1-yl)sulfonyl]-4-(trifluoromethyl)pyridine](/img/structure/B2890387.png)
![2-chloro-N-[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2890389.png)
